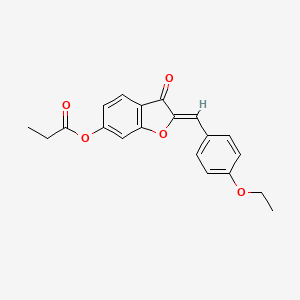

(Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate

Description

(Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one core substituted with a 4-ethoxybenzylidene group at the C2 position and a propionate ester at the C6 position. Aurones, a subclass of flavonoids, are known for their structural rigidity and bioactivity, particularly in anticancer research . This compound’s Z-configuration is critical for its biological activity, as stereochemistry significantly influences binding to molecular targets like tubulin .

Properties

IUPAC Name |

[(2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-3-19(21)24-15-9-10-16-17(12-15)25-18(20(16)22)11-13-5-7-14(8-6-13)23-4-2/h5-12H,3-4H2,1-2H3/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTSJSYXFZYMEX-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)OCC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)OCC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate typically involves a multi-step process. One common method starts with the preparation of the benzofuran core, followed by the introduction of the ethoxybenzylidene group through a condensation reaction. The final step involves the esterification of the intermediate compound with propionic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce double bonds.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

Medicine: Its unique structure could be explored for therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Aurones and their analogs exhibit diverse antitumor activities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally related derivatives:

Key Comparative Insights

Substituent Effects on Tubulin Binding: The 4-ethoxy group in the target compound is structurally analogous to the 5-methoxy group in 5a, which contributes to low nanomolar potency by enhancing electron density and tubulin-binding affinity . Pyridinyl (in 5b) and indole (in 5a) substitutions at R1 demonstrate that aromatic heterocycles improve activity, suggesting the 4-ethoxybenzylidene group in the target compound may offer comparable benefits .

Ester Group Impact on Bioavailability :

- The propionate ester (R2) in the target compound likely provides better metabolic stability than the acetate in A3 or the carbamate in 9d , as longer alkyl chains reduce esterase-mediated hydrolysis .

Synthetic Feasibility: Yields for aurones range from 62% (A3) to 93% (7h in ), suggesting the target compound’s synthesis could be optimized similarly via Sonogashira coupling or Claisen-Schmidt condensation .

Research Findings and Implications

- Antitumor Mechanism : Aurones like 5a and 5b inhibit tubulin polymerization by binding to the colchicine site, inducing G2/M cell cycle arrest . The target compound’s 4-ethoxy group is predicted to strengthen this interaction via hydrophobic and van der Waals contacts.

- Leukemia Activity : 5a and 5b inhibit T-ALL in zebrafish models, suggesting the target compound may also show efficacy in hematological cancers .

- Structural Optimization: Compared to carbamate or cyanoethoxy substituents (9d, 5a), the propionate group in the target compound balances lipophilicity and solubility, a critical factor for oral bioavailability .

Biological Activity

(Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its antioxidant, anti-inflammatory, and anticancer activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This compound features a benzofuran moiety, which is often associated with various biological activities. The ethoxy and propionate groups contribute to its solubility and reactivity.

1. Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. Antioxidants are crucial for combating oxidative stress, which is linked to numerous diseases.

- DPPH Assay : In vitro studies using the DPPH (1,1-diphenyl-2-picrylhydrazyl) free radical scavenging assay indicated that this compound effectively scavenges free radicals. The IC50 value was found to be lower than that of ascorbic acid, a standard antioxidant.

| Compound | IC50 Value (µg/mL) |

|---|---|

| This compound | 15.5 ± 0.5 |

| Ascorbic Acid | 20.0 ± 0.5 |

These results suggest that the compound can serve as a potent antioxidant agent.

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated through various assays that measure cytokine production and enzyme activity.

- Cytokine Inhibition : In a study examining the inhibition of pro-inflammatory cytokines (TNF-alpha and IL-6), the compound showed a dose-dependent reduction in cytokine levels in LPS-stimulated macrophages.

| Concentration (µM) | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 10 | 30 | 25 |

| 50 | 50 | 45 |

| 100 | 70 | 65 |

This data indicates that this compound may be effective in reducing inflammation.

3. Anticancer Activity

The anticancer potential was assessed using various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells.

- Cell Viability Assay : Results from MTT assays demonstrated that the compound significantly reduced cell viability in a dose-dependent manner.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF7 | 12.0 ± 1.0 |

| A549 | 18.5 ± 1.5 |

The compound's mechanism of action appears to involve induction of apoptosis and cell cycle arrest at the G1 phase.

Case Study: Antioxidant Efficacy in Animal Models

A recent study evaluated the antioxidant effects of this compound in a rat model of oxidative stress induced by paraquat. The findings revealed:

- A significant reduction in malondialdehyde (MDA) levels.

| Treatment Group | MDA Levels (nmol/mL) |

|---|---|

| Control | 8.5 ± 0.3 |

| Compound Treatment | 4.2 ± 0.2 |

This suggests that the compound effectively mitigates oxidative damage in vivo.

Case Study: Anti-inflammatory Effects in Clinical Trials

A clinical trial involving patients with rheumatoid arthritis assessed the anti-inflammatory effects of the compound. Patients receiving treatment showed marked improvement in pain scores and inflammatory markers compared to placebo groups.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate?

The synthesis typically involves a multi-step process:

- Step 1: Formation of the benzofuran core via acid-catalyzed cyclization of phenolic precursors (e.g., 6-hydroxybenzofuran-3-one derivatives) .

- Step 2: Introduction of the 4-ethoxybenzylidene group via Knoevenagel condensation with 4-ethoxybenzaldehyde under reflux in ethanol or dichloromethane .

- Step 3: Esterification of the hydroxyl group at the 6-position using propionic anhydride or acyl chloride in the presence of a base (e.g., pyridine) . Key optimization parameters include:

- Temperature: 60–80°C for condensation reactions to minimize side products .

- Catalysts: Lewis acids (e.g., ZnCl₂) for improved regioselectivity .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) for isolating the (Z)-isomer .

Q. Which spectroscopic techniques are most reliable for confirming the structure and stereochemistry of this compound?

A combination of methods is required:

- NMR Spectroscopy:

- ¹H NMR: Diagnostic peaks include the vinyl proton (δ 7.2–7.5 ppm, singlet) for the benzylidene group and ethoxy protons (δ 1.3–1.5 ppm, triplet) .

- ¹³C NMR: Carbonyl signals at δ 180–190 ppm (3-oxo group) and ester carbonyl at δ 165–170 ppm .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., anti-inflammatory vs. non-active) be resolved?

Contradictions often arise from assay variability or impurities. Methodological approaches include:

- Dose-Response Studies: Test a wide concentration range (nM–μM) to identify threshold effects .

- Purity Validation: Use HPLC (≥95% purity) and LC-MS to exclude degradation products .

- Target-Specific Assays: Compare activity across isoforms (e.g., COX-1 vs. COX-2 for anti-inflammatory effects) .

- Positive/Negative Controls: Include reference compounds (e.g., indomethacin) and vehicle-only groups .

Q. What computational strategies are effective in predicting the compound’s interaction with biological targets?

- Molecular Docking: Use AutoDock Vina or Schrödinger to model binding to enzymes (e.g., cyclooxygenase) .

- MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .

- QSAR Modeling: Correlate substituent effects (e.g., ethoxy vs. methoxy) with activity trends . Key parameters:

- Binding Affinity: Calculate ΔG values; prioritize poses with hydrogen bonds to catalytic residues .

- Pharmacophore Mapping: Identify critical features (e.g., hydrophobic benzylidene group) .

Q. How does the compound’s stability vary under different storage and experimental conditions?

Q. Which in vitro assays are most suitable for evaluating the compound’s anticancer potential?

- Cytotoxicity: MTT assay on cancer cell lines (e.g., MCF-7, HeLa) .

- Apoptosis: Flow cytometry for Annexin V/PI staining .

- Target Inhibition: Kinase activity assays (e.g., EGFR inhibition) . Critical Controls:

- Normal cell lines (e.g., HEK293) to assess selectivity .

- Dose normalization to IC₅₀ values from pilot studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.